molecular formula C23H15N3O5 B11119877 Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11119877
M. Wt: 413.4 g/mol
InChI Key: XIERTLTXSYLDAG-UHFFFAOYSA-N
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Description

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidine ring, a chromeno-pyrrol moiety, and a benzoate ester group. The presence of these diverse functional groups makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Construction of the Chromeno-Pyrrol Moiety: This step involves cyclization reactions, often using catalysts such as Lewis acids.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring structure.

    Chromeno-Pyrrol Compounds: Similar compounds include chromeno[2,3-c]pyrrol derivatives with different substituents.

    Benzoate Esters: Methyl benzoate and ethyl benzoate are simpler esters with similar ester functional groups.

Uniqueness

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H15N3O5

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 4-(3,9-dioxo-2-pyrimidin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate

InChI

InChI=1S/C23H15N3O5/c1-30-22(29)14-9-7-13(8-10-14)18-17-19(27)15-5-2-3-6-16(15)31-20(17)21(28)26(18)23-24-11-4-12-25-23/h2-12,18H,1H3

InChI Key

XIERTLTXSYLDAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC=N4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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